molecular formula C8H12O3S B1394347 3-[(2-Oxocyclopentyl)thio]propanoic acid CAS No. 856811-51-3

3-[(2-Oxocyclopentyl)thio]propanoic acid

Cat. No.: B1394347
CAS No.: 856811-51-3
M. Wt: 188.25 g/mol
InChI Key: AZMNQJRTIIZNEP-UHFFFAOYSA-N
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Description

3-[(2-Oxocyclopentyl)thio]propanoic acid is an organic compound with the molecular formula C8H12O3S It is a carboxylic acid derivative featuring a cyclopentanone ring attached to a propanoic acid moiety via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxocyclopentyl)thio]propanoic acid typically involves the reaction of cyclopentanone with a thiol compound under controlled conditions. One common method includes the following steps:

    Heating Reaction: Cyclopentanone is reacted with a thiol compound, such as thiopropionic acid, in the presence of a catalyst.

    Addition of Acrylate: Acrylate is added to the reaction mixture, which undergoes a thermal reaction to form the desired product.

    Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxocyclopentyl)thio]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Produced by the reduction of the ketone group.

    Substituted Derivatives: Result from nucleophilic substitution reactions.

Scientific Research Applications

3-[(2-Oxocyclopentyl)thio]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(2-Oxocyclopentyl)thio]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Oxocyclohexyl)thio]propanoic acid: Similar structure but with a cyclohexanone ring.

    3-[(2-Oxocyclopentyl)thio]butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

3-[(2-Oxocyclopentyl)thio]propanoic acid is unique due to its specific combination of a cyclopentanone ring and a propanoic acid moiety linked by a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(2-oxocyclopentyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c9-6-2-1-3-7(6)12-5-4-8(10)11/h7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMNQJRTIIZNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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